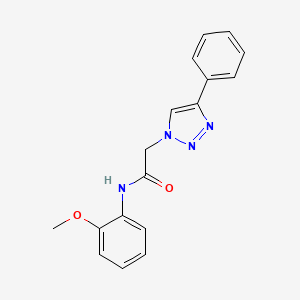
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Acetamide Formation: The triazole derivative is then reacted with an appropriate acylating agent to form the acetamide group.
Methoxyphenyl Substitution:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
科学研究应用
Chemistry
In chemistry, N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of triazole compounds are often explored for their potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazole-1-yl)ethanamide
- N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazole-1-yl)propionamide
Uniqueness
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other similar compounds.
生物活性
N-(2-methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,2,3-triazole ring, which is known for its broad range of biological activities. The molecular formula is C16H16N4O, and it features both methoxy and phenyl groups that contribute to its pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of triazole can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | 0.84 | Inhibition of TNF-α and IL-6 production |
| Celecoxib | 26.46 (COX-1) / 0.092 (COX-2) | COX inhibition |
The compound demonstrated an IC50 value of 0.84 µM in inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS), suggesting potent anti-inflammatory properties .
2. Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has shown antioxidant activity by reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by free radicals.
3. Anticancer Potential
The triazole derivatives have been explored for their anticancer properties. They are believed to exert their effects by targeting various enzymes involved in cancer cell proliferation. For example, studies have indicated that these compounds can inhibit key pathways associated with tumor growth .
Case Studies
Case Study 1: In Vitro Analysis
A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 5 µM, indicating potential as an anticancer agent.
Case Study 2: In Vivo Studies
Another research effort evaluated the compound's efficacy in animal models of inflammation. The administration of the compound resulted in a marked decrease in edema and inflammatory cytokines compared to control groups.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes like cyclooxygenase (COX), which are pivotal in inflammatory processes.
- Modulation of Cytokine Production : It reduces the secretion of pro-inflammatory cytokines from immune cells.
- Antioxidant Defense Activation : The compound enhances the cellular antioxidant defense mechanisms.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-23-16-10-6-5-9-14(16)18-17(22)12-21-11-15(19-20-21)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDKXFMODFAVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














